REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH:3]=1.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.C[O-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC([O-])=O.[Na+].Cl.[NH2:83]O>C1(C)C=CC=CC=1.CO>[C:10]([O:9][C:4]1[CH:3]=[C:2]([NH2:83])[CH:7]=[C:6]([F:8])[CH:5]=1)([CH3:13])([CH3:12])[CH3:11] |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
|
56.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)F)OC(C)(C)C
|
Name
|
|
Quantity
|
50.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
NaOMe
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
46.1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is flushed with argon, Pd2(dba)3 (5.4 g)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched with water
|
Type
|
CUSTOM
|
Details
|
The organics are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The intermediate is obtained by flash column chromatography (silica, eluent dichloromethane)
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched with 0.1M NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted into DCM (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |